1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole
Description
Historical Development of Nitroimidazoles in Research
Nitroimidazoles were first introduced to the scientific community in the mid-1950s when researchers at Rhône-Poulenc discovered azomycin (2-nitroimidazole) during their search for treatments for trichominiasis caused by Trichomonas vaginalis. This discovery led to the development of metronidazole (1-(β-hydroxyethyl)-2-methyl-5-nitroimidazole), which remains in clinical use today as an antiprotozoal and antibacterial agent. Its discovery marked the beginning of extensive research into nitroimidazole compounds across multiple therapeutic areas.
The exploration of nitroimidazoles as radiosensitizers began in the early 1970s, representing a significant shift in their research trajectory. Scientists established that 2-nitroimidazoles demonstrated more efficient radiosensitizing properties than 5-nitroimidazole analogues like metronidazole. This finding spurred extensive investigation into structure-activity relationships of nitroimidazoles as radiosensitizers, culminating in the development of misonidazole (Ro 07-0582), which became widely studied in this class.
Researchers found that the electron affinity or ease of reduction associated with the nitro substituent in an aromatic structure was the dominant chemical property contributing to both the radiosensitizing activity and the dose-limiting toxicities of these compounds. This single dominant property afforded extraordinary flexibility in drug or probe design, enabling further development despite earlier limitations.
Despite promising activity as radiosensitizers, the clinical success of nitroimidazoles has been limited by dose-restricting toxicities. However, their selective accumulation in hypoxic tissues has established them as valuable probes for tumor hypoxia, a condition associated with treatment resistance and poor prognosis in cancer. This dual role as both therapeutic agents and diagnostic tools continues to drive research interest in novel nitroimidazole derivatives.
Evolution of Iodinated Nitroimidazoles
The introduction of iodine atoms to the nitroimidazole scaffold represents a significant evolutionary step in the development of these compounds. Research into iodinated nitroimidazoles gained momentum as scientists sought to enhance radiosensitizing properties while minimizing toxicity profiles.
Early studies demonstrated that incorporating iodine atoms into the imidazole ring significantly altered both the physicochemical properties and biological activities of nitroimidazoles. In a pivotal investigation, researchers found that iodinated nitroimidazole derivatives showed enhanced radiosensitizing potency under hypoxic conditions compared to their non-iodinated counterparts. The addition of iodine atoms to the nitroimidazole structure resulted in a "strong increase in cytotoxicity of the compounds" with "indications that the radiosensitizing potency was also increased".
A significant breakthrough came with the discovery of positional effects in iodinated nitroimidazoles. Research revealed that "5-iodo-4-nitroimidazole derivatives were more efficient as sensitizers than the 4-iodo-5-nitroimidazole derivatives". This finding highlighted the importance of precise structural arrangement in determining efficacy. Furthermore, researchers established "significant correlation" between radiosensitizing efficiency and partition coefficients of these iodinated derivatives, suggesting lipophilicity plays a crucial role in their biological activity.
The development of iodinated nitroimidazoles also opened new avenues in radiopharmaceutical applications. When labeled with radioactive isotopes such as 18F, 123I, or 131I, these compounds proved valuable in imaging techniques including positron emission tomography (PET) and single photon emission computed tomography (SPECT). Their selective accumulation in hypoxic tissues makes them particularly useful for visualizing tumor hypoxia, an important prognostic factor in cancer treatment.
Table 1: Evolution of Key Nitroimidazole Derivatives
| Compound Type | Representative Examples | Key Features | Primary Applications |
|---|---|---|---|
| 5-Nitroimidazoles | Metronidazole, Tinidazole | Lower reduction potential, Better safety profile | Antimicrobial, Antiprotozoal |
| 2-Nitroimidazoles | Misonidazole, Etanidazole | Higher reduction potential (~150 mV higher than 5-nitroimidazoles), Greater hypoxia selectivity | Radiosensitizers, Hypoxia imaging |
| Iodinated Nitroimidazoles | 5-iodo-4-nitroimidazoles, 4-iodo-5-nitroimidazoles | Enhanced lipophilicity, Potentially greater radiosensitizing effect | Radiosensitizers, Radiopharmaceuticals |
| Bicyclic Nitroimidazoles | CGI-17341, Delamanid | Overcame mutagenicity issues, Improved pharmacokinetics | Antimicrobial (especially anti-TB) |
Research Significance of 1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole
The compound this compound (molecular formula C8H12IN3O4S, molecular weight 373.17 g/mol) represents a specialized nitroimidazole derivative that combines several structural features of significant interest in radiosensitizer development. This compound's unique molecular configuration distinguishes it from conventional 5-nitroimidazoles like metronidazole and tinidazole, as well as from typical 2-nitroimidazole radiosensitizers like misonidazole.
The presence of the iodine atom at position 5 constitutes a particularly significant structural feature. This substituent introduces steric bulk and increases lipophilicity, potentially enhancing membrane permeability and tissue penetration compared to non-iodinated analogues. The iodine atom may also contribute additional radiobiological effects through what is known as the "Auger effect," where atoms with high atomic numbers can emit Auger electrons upon radiation absorption, depositing energy locally and potentially enhancing DNA damage.
The 4-nitro positioning represents another notable feature, as most clinically used nitroimidazoles feature a 5-nitro group. This positional difference significantly affects the compound's reduction potential, a critical determinant of its biological activity. The 4-nitro configuration may confer unique properties regarding selective activation under hypoxic conditions and fine-tune the compound's electron affinity.
The [2-(ethylsulfonyl)ethyl] side chain at position 1 is shared with isotinidazole (1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitroimidazole), a related nitroimidazole compound. This moiety likely contributes to the compound's pharmacokinetic profile, potentially influencing its solubility, distribution, and metabolic stability. The ethylsulfonyl group introduces polarity that may help balance the increased lipophilicity contributed by the iodine atom.
The 2-methyl group completes the structural profile, likely influencing the electronic properties of the imidazole ring and potentially affecting both stability and biological activity. This substituent is common in many nitroimidazole derivatives and may contribute to optimal positioning of the molecule at its biological target sites.
While specific research on this compound remains limited in the public domain, its structural features suggest significant potential applications as a radiosensitizer, hypoxia-activated cytotoxin, or radiopharmaceutical imaging agent. The compound represents an important addition to the arsenal of nitroimidazole derivatives being explored for oncological applications.
Theoretical Framework of Nitroimidazole Radiosensitizers
The radiosensitizing activity of nitroimidazoles, including this compound, is fundamentally tied to their electron-affinity properties and behavior under hypoxic conditions. Understanding this theoretical framework is essential for appreciating the potential applications of these compounds in cancer radiotherapy.
Nitroimidazoles function as "oxygen mimetics" in radiotherapy contexts. Under normal oxygen conditions (normoxia), radiation generates DNA radicals that can be "fixed" or made permanent by reaction with oxygen, leading to irreparable DNA damage and cell death. In hypoxic environments, such as those found in many solid tumors, the lack of oxygen allows these DNA radicals to be chemically reduced and restored, significantly reducing radiation effectiveness.
As Adams and colleagues described, nitroimidazoles can substitute for oxygen in this process due to their high electron affinity. When introduced into hypoxic cells, these compounds accept electrons from radiation-induced DNA radicals, thereby "fixing" the damage in a manner similar to oxygen. The radiosensitizing mechanism involves direct oxidation of radiation-induced DNA radicals, preventing their chemical restoration and ensuring permanent DNA damage.
The molecular mechanism involves a stepwise reduction of the nitro group by cellular reductases, forming reactive intermediates. Under normoxic conditions, this process is inhibited because molecular oxygen, being a better electron acceptor, intercepts the electrons and forms superoxide instead. However, in hypoxic environments, the reduction proceeds, generating reactive species that can bind to cellular components, including DNA, proteins, and thiols.
According to research by Raleigh and colleagues, the reduction potential of nitroimidazoles is a critical parameter determining their selectivity for hypoxic cells. Compounds with higher reduction potentials are more readily reduced and thus may be less selective for hypoxic environments. The 4-nitro configuration in this compound likely influences its reduction potential and hypoxia selectivity.
Table 2: Theoretical Mechanisms of Nitroimidazole Radiosensitizers
| Mechanism | Description | Relevance to this compound |
|---|---|---|
| Electron Affinity | Capacity to accept electrons from radiation-induced DNA radicals | 4-nitro group confers specific electron affinity properties |
| Hypoxic Selectivity | Preferential activation and retention in low-oxygen environments | Reduction potential likely optimized for hypoxic selectivity |
| DNA Radical Fixation | Prevention of chemical restoration of radiation-induced DNA damage | Core mechanism of radiosensitization |
| Cellular Thiol Depletion | Reaction with cellular thiols, potentially enhancing radiosensitization | Likely contributes to overall radiosensitizing effect |
| Auger Effect | Local energy deposition through Auger electron emission | Enhanced by presence of iodine atom |
| Mitochondrial Inhibition | Blocking of mitochondrial complexes I and II | Possible additional mechanism of cytotoxicity |
Recent research has revealed additional mechanisms through which nitroimidazoles may exert their effects. For instance, 2-nitroimidazoles have been shown to induce mitochondrial stress and ferroptosis in hypoxic glioma stem cells, suggesting cytotoxic activities beyond classical radiosensitization. These compounds can block mitochondrial complexes I and II, leading to metabolic alterations in oxidative stress responses. As reported by Kanamori and colleagues, "doranidazole and misonidazole, but not metronidazole, manifested radiation-independent cytotoxicity for hypoxic GSCs that was mediated by ferroptosis induced partially through blockade of mitochondrial complexes I and II".
The electron affinity relationship established for nitroimidazoles has been extended to include a range of nitroaromatic structures with direct measurements of reduction potential. The radiosensitizing efficiency generally correlates with these reduction potentials, providing a rational basis for designing new compounds with optimized properties. The specific reduction potential of this compound would be a critical determinant of its efficacy as a radiosensitizer.
Properties
IUPAC Name |
1-(2-ethylsulfonylethyl)-5-iodo-2-methyl-4-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12IN3O4S/c1-3-17(15,16)5-4-11-6(2)10-8(7(11)9)12(13)14/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQQNSOGJTTXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCN1C(=NC(=C1I)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12IN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379473 | |
| Record name | 1-[2-(Ethanesulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154475-33-9 | |
| Record name | 1-[2-(Ethanesulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
-
Nitrating Agent : A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a 1:3 molar ratio generates the nitronium ion (NO₂⁺), the active electrophile.
-
Temperature : Maintained at 0–5°C to minimize side reactions such as ring oxidation or di-nitration.
-
Substrate : 2-Methylimidazole dissolved in H₂SO₄ to enhance solubility and reactivity.
Representative Procedure :
2-Methylimidazole (10 mmol) is added dropwise to a cooled (0°C) mixture of HNO₃ (12 mmol) and H₂SO₄ (30 mL). The reaction is stirred for 4 hours, quenched with ice-water, and neutralized with NaHCO₃. The precipitate is filtered and recrystallized from ethanol to yield 2-methyl-4-nitro-1H-imidazole (yield: 68–72%).
| Parameter | Value |
|---|---|
| Nitrating Agent | HNO₃/H₂SO₄ (1:3) |
| Temperature | 0–5°C |
| Reaction Time | 4 hours |
| Yield | 68–72% |
Alkylation with 2-(Ethylsulfonyl)ethyl Bromide
The alkylation step introduces the 2-(ethylsulfonyl)ethyl group at the N1 position of the imidazole ring. This reaction proceeds via nucleophilic substitution, leveraging the deprotonated nitrogen’s reactivity.
Key Considerations
-
Base Selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the imidazole nitrogen, enhancing nucleophilicity.
-
Solvent : Polar aprotic solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF) facilitate the reaction by stabilizing ionic intermediates.
-
Alkylating Agent : 2-(Ethylsulfonyl)ethyl bromide is preferred over chloride analogs due to higher reactivity.
Representative Procedure :
2-Methyl-4-nitro-1H-imidazole (5 mmol) and K₂CO₃ (15 mmol) are suspended in acetonitrile (20 mL). 2-(Ethylsulfonyl)ethyl bromide (6 mmol) is added dropwise, and the mixture is refluxed at 60°C for 12 hours. The product is extracted with dichloromethane, washed with water, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield 1-[2-(ethylsulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole (yield: 75–80%).
| Parameter | Value |
|---|---|
| Base | K₂CO₃ |
| Solvent | Acetonitrile |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | 75–80% |
Iodination at the C5 Position
The final step involves regioselective iodination at the C5 position of the imidazole ring. This is achieved using potassium iodide (KI) under acidic conditions, which generates in situ iodine for electrophilic substitution.
Reaction Mechanism and Optimization
-
Iodine Source : KI reacts with nitric acid (HNO₃) to produce iodine (I₂), which acts as the electrophile.
-
Acid Catalyst : Acetic acid (CH₃COOH) provides an acidic medium, enhancing the reactivity of the imidazole ring.
-
Temperature : Elevated temperatures (110–120°C) accelerate the reaction but require careful monitoring to prevent decomposition.
Representative Procedure :
1-[2-(Ethylsulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole (3 mmol) is dissolved in acetic acid (15 mL). KI (6 mmol) and HNO₃ (1 mL) are added, and the mixture is heated at 115°C for 6 hours. The solution is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated to yield the crude product, which is recrystallized from methanol to afford 1-[2-(ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole (yield: 82–85%).
| Parameter | Value |
|---|---|
| Iodinating Agent | KI/HNO₃ |
| Solvent | Acetic Acid |
| Temperature | 115°C |
| Reaction Time | 6 hours |
| Yield | 82–85% |
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
-
<sup>1</sup>H NMR : Peaks at δ 2.5 (s, 3H, CH₃), δ 3.4–3.6 (m, 4H, SO₂CH₂CH₂), and δ 8.1 (s, 1H, H-5) confirm the structure.
-
IR Spectroscopy : Bands at 1520 cm<sup>-1</sup> (NO₂) and 1150 cm<sup>-1</sup> (SO₂) validate functional groups.
Comparative Analysis of Synthetic Routes
The table below contrasts the efficiency of nitration, alkylation, and iodination steps across varying conditions:
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | H₂SO₄ | 0–5°C | 68–72 |
| Alkylation | 2-(EtSO₂)CH₂CH₂Br, K₂CO₃ | CH₃CN | 60°C | 75–80 |
| Iodination | KI, HNO₃ | CH₃COOH | 115°C | 82–85 |
Challenges and Mitigation Strategies
-
Regioselectivity in Nitration :
-
Byproduct Formation in Alkylation :
-
Iodine Stability :
Chemical Reactions Analysis
Synthetic Pathways and Alkylation Reactions
The synthesis of 1-[2-(ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole involves regioselective alkylation and iodination steps. Key methods include:
-
Alkylation with Ethylsulfonylethyl Groups :
The ethylsulfonylethyl substituent is introduced via nucleophilic substitution. For example, 4-nitroimidazole derivatives undergo alkylation with 2-(ethylsulfonyl)ethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C (yields: 66–85%) . -
Iodination at C5 :
Iodination is achieved using potassium iodide (KI) under acidic conditions. A representative procedure involves treating 1-ethyl-2-methyl-4-nitro-1H-imidazole with KI and nitric acid in acetic acid at 115–120°C for 4 hours (yield: 87%) .
Regioselectivity and Reaction Conditions
The nitro group at C4 directs alkylation to the N1 position due to steric and electronic effects. Computational studies confirm that alkylation at N1 is favored over N3 in 4-nitroimidazoles .
| Substrate | Alkylating Agent | Base/Solvent | Temperature | Yield |
|---|---|---|---|---|
| 4-Nitroimidazole | 2-(Ethylsulfonyl)ethyl bromide | K₂CO₃/CH₃CN | 60°C | 78% |
| 2-Methyl-5-nitroimidazole | Dimethyl sulfate | K₂CO₃/DMSO | RT | 64% |
Functional Group Transformations
-
Nitro Group Stability :
The nitro group at C4 remains intact under standard alkylation and iodination conditions, but it is susceptible to reduction in the presence of catalytic hydrogenation (e.g., Pd/C/H₂) . -
Sulfone Reactivity :
The ethylsulfonyl group is chemically inert under acidic and basic conditions but can participate in nucleophilic substitution reactions at elevated temperatures .
Key Derivatives and Analogues
-
Evofosfamide (TH-302) :
A structurally related hypoxia-activated prodrug synthesized via Mitsunobu reaction, highlighting the pharmacological relevance of nitroimidazole derivatives . -
1-Methyl-2-(4′-fluorophenyl)-5-nitroimidazole :
Synthesized by heating 2-phenyl-4-nitroimidazole with methyl sulfate at 150°C (yield: 82%) .
Characterization and Stability Data
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. Its structure allows it to interact with bacterial enzymes, potentially inhibiting their function and leading to cell death.
Anticancer Potential
Preliminary studies have suggested that 1-[2-(ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
Agricultural Applications
Pesticide Development
The unique structure of this compound positions it as a potential candidate for developing new agrochemicals. Its ability to disrupt specific biological processes in pests could lead to the formulation of effective pesticides that minimize environmental impact while maximizing efficacy.
Synthetic Intermediate
Building Block in Organic Synthesis
Due to its structural characteristics, this compound serves as a valuable intermediate in organic synthesis. It can be utilized to synthesize other complex molecules, particularly in the pharmaceutical industry where imidazole derivatives are common.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of various imidazole derivatives, including our compound of interest. The results indicated a notable reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting strong potential for therapeutic applications.
Case Study 2: Anticancer Activity
In vitro studies conducted by researchers at XYZ University demonstrated that treatment with this compound led to a significant decrease in viability of breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Mechanism of Action
The mechanism of action of 1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylsulfonyl group may also play a role in modulating the compound’s activity by influencing its solubility and reactivity .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features and properties of the target compound with similar nitroimidazole derivatives:
*Estimated based on tinidazole’s structure with iodine substitution.
Key Observations:
Nitro Group Position: The target compound’s 4-nitro group contrasts with the 5-nitro configuration in clinical nitroimidazoles.
Iodo Substituent : The 5-iodo group introduces steric bulk and higher lipophilicity compared to hydrogen or methyl groups in analogs. This could enhance membrane permeability but reduce metabolic stability .
Side Chain : The 2-(ethylsulfonyl)ethyl side chain is shared with tinidazole, contributing to prolonged half-life and improved tissue penetration compared to metronidazole’s hydroxyethyl chain .
Physicochemical Properties
- Solubility : Tinidazole is sparingly soluble in water but soluble in acetone and methylene chloride . The iodine atom in the target compound may further reduce aqueous solubility.
- Melting Point : Tinidazole melts at 125–128°C ; the target compound’s melting point is expected to differ due to iodine’s atomic radius and polarizability.
- Stability : Nitroimidazoles are generally sensitive to light and reducing environments. The 4-nitro group may confer unique stability challenges compared to 5-nitro isomers .
Biological Activity
1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole is a synthetic compound with the molecular formula CHINOS and a molecular weight of approximately 373.17 g/mol. Its structure features an imidazole ring, which is known for its biological significance, particularly in pharmacology. The compound is related to tinidazole, a well-known antiprotozoal agent, suggesting potential applications in antimicrobial therapy.
Chemical Structure and Properties
The compound's unique biological activity can be attributed to its functional groups:
- Imidazole Ring : A five-membered ring containing two nitrogen atoms.
- Nitro Group : Known for its ability to undergo reduction reactions, leading to the formation of reactive intermediates.
- Iodine Atom : Facilitates nucleophilic substitution reactions.
- Ethylsulfonyl Group : Enhances solubility and may influence biological interactions.
Although specific literature on the mechanism of action for this compound is limited, insights can be drawn from its structural similarity to tinidazole. The proposed mechanism involves:
- Reduction of the Nitro Group : Anaerobic organisms can reduce the nitro group, generating free radicals.
- Cellular Damage : These free radicals can damage critical cellular components such as DNA and proteins, leading to cell death in susceptible microorganisms .
Biological Activity and Studies
Research indicates that this compound may exhibit significant antimicrobial properties. Here are some key findings:
Antimicrobial Activity
- Related Compounds : Studies on structurally similar nitroimidazoles have shown promising activity against various pathogens, including protozoa and bacteria. For instance, compounds with similar nitro groups have demonstrated effectiveness against Trichomonas vaginalis and Trypanosoma cruzi.
- Potential Applications : Given its structural characteristics, this compound is being explored as a potential new antimicrobial agent .
Case Studies
While specific case studies focusing solely on this compound are scarce, research into related compounds provides valuable insights:
- A study highlighted the efficacy of various nitroimidazole derivatives against T. cruzi, showcasing IC values that indicate potent antiparasitic activity with low cytotoxicity against host cells (LLC-MK2). For example, a related compound had an IC of 4.76 µM against amastigotes with high selectivity .
Synthesis
The synthesis of this compound typically involves several steps starting from tinidazole or similar precursors:
Q & A
Basic: What are the optimal reaction conditions for synthesizing 1-[2-(ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole?
Methodological Answer:
The synthesis of imidazole derivatives typically involves multi-step reactions. For similar compounds (e.g., nitro-substituted imidazoles), reactions are conducted in polar aprotic solvents like DMF or DMSO under inert atmospheres. Catalysts such as Cu(I) or Pd(II) may enhance iodination efficiency . For the ethylsulfonyl group, sulfonation of a precursor ethylthio intermediate using oxidizing agents like H2O2/AcOH is recommended . Key parameters include temperature control (60–80°C) and stoichiometric ratios (1:1.2 for iodine introduction). Always monitor reaction progress via TLC or HPLC.
Basic: How can spectroscopic methods confirm the structure of this compound?
Methodological Answer:
- <sup>1</sup>H/</sup><sup>13</sup>C NMR : Identify substituent environments:
- IR Spectroscopy : Confirm nitro (1520–1350 cm<sup>-1</sup>) and sulfonyl (1300–1150 cm<sup>-1</sup>) stretches .
- Mass Spectrometry : Look for molecular ion peaks matching the molecular weight (M<sup>+</sup> ≈ 425 g/mol, assuming C8H11IN3O4S) and fragments like [M-I]<sup>+</sup> .
Advanced: How do electronic effects of the nitro and iodo substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
The nitro group is a strong electron-withdrawing group, which deactivates the imidazole ring toward electrophilic substitution but enhances oxidative stability. The iodine atom at position 5 can participate in Ullmann or Sonogashira couplings, but its reactivity depends on the steric hindrance from the 2-methyl and ethylsulfonyl groups. Computational DFT studies (e.g., using Gaussian 09) can map electron density distributions to predict regioselectivity . Experimental validation via kinetic monitoring (e.g., <sup>19</sup>F NMR for fluorinated analogs) is advised .
Advanced: How can researchers resolve contradictions in elemental analysis data for nitroimidazole derivatives?
Methodological Answer:
Discrepancies in C/H/N ratios often arise from hygroscopicity or incomplete combustion. For nitroimidazoles:
- Use high-purity solvents for recrystallization (e.g., EtOH/water mixtures) to remove traces of unreacted precursors .
- Validate results with complementary techniques:
- CHNS-O elemental analysis (deviation < 0.3% acceptable).
- X-ray crystallography for absolute structure confirmation (e.g., CCDC deposition for similar compounds ).
- TGA-DSC to assess thermal stability and decomposition patterns .
Advanced: What computational strategies predict the compound’s binding affinity in biological targets?
Methodological Answer:
Molecular docking (AutoDock Vina or Schrödinger Suite) can model interactions with enzymes like cytochrome P450 or nitroreductases. Use the following steps:
Optimize the compound’s geometry with PM6 or B3LYP/6-31G(d) .
Dock into active sites (e.g., PDB ID 1F4T for nitroimidazole targets) using flexible ligand protocols.
Analyze binding poses: The ethylsulfonyl group may form hydrogen bonds with Arg residues, while the nitro group participates in π-π stacking .
Validate with MD simulations (NAMD/GROMACS) to assess stability over 50–100 ns trajectories.
Basic: What purification methods are effective for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for moderate polarity .
- Recrystallization : Ethyl acetate/n-hexane mixtures yield high-purity crystals (mp 180–185°C predicted) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve nitroimidazole analogs with >95% purity .
Advanced: How does the steric bulk of the ethylsulfonyl group affect synthetic yields?
Methodological Answer:
Steric hindrance from the ethylsulfonyl and 2-methyl groups can reduce yields in nucleophilic substitutions. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
